7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxole ring
Properties
IUPAC Name |
7-benzoyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4/c1-16-7-9-17(10-8-16)13-26-14-20(24(27)18-5-3-2-4-6-18)25(28)19-11-22-23(12-21(19)26)30-15-29-22/h2-12,14H,13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUFLLQWRMRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dioxole ring through cyclization reactions. The benzoyl and methylphenyl groups are then added via Friedel-Crafts acylation and alkylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one. The presence of the quinoline structure is often associated with significant antibacterial activity.
- Case Study : In one study, derivatives of this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 5 µM for bacterial inhibition, demonstrating potent antimicrobial effects .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Quinoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Case Study : A study evaluating the anticancer effects found that the compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells with an IC50 value of 12 µM. Mechanistically, this was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Some derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-benzyl-7-(4-methoxybenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-one: This compound shares a similar core structure but has different substituents, which can lead to variations in its chemical and biological properties.
7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Another related compound with a different heterocyclic system, showing distinct reactivity and applications.
Uniqueness
The uniqueness of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a member of the quinoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure comprises a quinoline core fused with a dioxole ring and a benzoyl group, which contributes to its unique biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C19H17N1O4 |
| Molecular Weight | 321.35 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structures to 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibit significant antimicrobial activity. A study evaluating various quinoline derivatives found that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 10 to 50 µg/mL) .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds derived from similar scaffolds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival .
Case Study:
In a study involving the synthesis of related quinoline derivatives, one compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potent anticancer properties . This highlights the potential of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one in cancer therapeutics.
Anti-HIV Activity
Another area of interest is the compound's activity against HIV. Research into related quinoline derivatives has revealed that they can act as HIV integrase inhibitors. These compounds showed effective inhibition at concentrations lower than 150 µM without significant cytotoxicity . The mechanism involves binding to the integrase enzyme, disrupting viral replication.
The biological activity of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cell survival and proliferation.
- Receptor Modulation: Interaction with cell surface receptors can lead to altered signaling pathways.
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells contributes to its anticancer effects.
Comparative Analysis
To understand the uniqueness of 7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one , it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-HIV Activity |
|---|---|---|---|
| 7-benzoyl-5-[(4-methylphenyl)methyl]-2H... | Moderate | High | Moderate |
| 8-methyl-7-(4-methoxybenzoyl)-2H... | High | Moderate | Low |
| 6-chloroquinoline derivatives | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
